Methyl 5-[(phenylsulfonyl)methyl]-2-furoate
Description
Methyl 5-[(phenylsulfonyl)methyl]-2-furoate is a furan-based compound featuring a methyl ester group at position 2 and a phenylsulfonylmethyl substituent at position 5 of the furan ring.
Properties
IUPAC Name |
methyl 5-(benzenesulfonylmethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5S/c1-17-13(14)12-8-7-10(18-12)9-19(15,16)11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQTVMXADXLQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366624 | |
| Record name | methyl 5-[(phenylsulfonyl)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91903-72-9 | |
| Record name | methyl 5-[(phenylsulfonyl)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Blanc Chloromethylation of Methyl 2-Furoate
The Blanc reaction is a classical method for introducing chloromethyl groups onto aromatic systems. Methyl 2-furoate serves as the starting material, undergoing chloromethylation via paraformaldehyde, zinc chloride (ZnCl$$_2$$), and anhydrous hydrogen chloride (HCl) in a refluxing solvent (e.g., dichloroethane). The product, methyl 5-(chloromethyl)-2-furoate, is isolated as a crystalline solid or oil, depending on purification conditions.
Key Reaction Conditions:
Nucleophilic Sulfonylation of Chloromethyl Intermediate
The chloromethyl group undergoes nucleophilic displacement with sodium phenylsulfinate (C$$6$$H$$5$$SO$$2$$Na) in polar aprotic solvents (e.g., dimethylformamide or acetonitrile). This step introduces the phenylsulfonyl moiety via an S$$N$$2 mechanism.
Optimized Parameters:
- Reagent: Sodium phenylsulfinate (1.2–1.5 equiv)
- Base: Triethylamine (TEA, 2.0 equiv) to scavenge HCl
- Temperature: 60–80°C
- Reaction Time: 12–24 hours
- Yield: 50–65% (estimated from analogous reactions)
Radical-Mediated Sulfonylation Using Copper Catalysis
CuBr$$_2$$-Catalyzed Radical Addition
Recent advances in radical chemistry enable direct C–H sulfonylation. A copper(II) bromide (CuBr$$2$$)-catalyzed system with tert-butyl hydroperoxide (TBHP) as an oxidant facilitates the coupling of methyl 2-furoate derivatives with S-phenyl benzenesulfonothioate (PhSO$$2$$SPh).
Mechanistic Insights:
- Radical Initiation: TBHP oxidizes CuBr$$_2$$ to generate bromine radicals.
- Hydrogen Abstraction: Bromine radicals abstract hydrogen from the methyl group of the furan ester, forming a carbon-centered radical.
- Sulfonylation: The radical reacts with PhSO$$_2$$SPh, transferring the phenylsulfonyl group.
Reaction Setup:
- Catalyst: CuBr$$_2$$ (10 mol%)
- Oxidant: TBHP (3.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE)
- Temperature: 110°C (reflux)
- Yield: 55–70%
Esterification of Pre-Sulfonylated Furoic Acid
Synthesis of 5-[(Phenylsulfonyl)methyl]-2-Furoic Acid
The carboxylic acid precursor is synthesized via Friedel-Crafts sulfonylation of 2-furoic acid. Aluminum chloride (AlCl$$3$$) catalyzes the reaction between 2-furoic acid and phenylsulfonyl chloride (PhSO$$2$$Cl) in dichloromethane (DCM).
Conditions:
Methyl Ester Formation
The acid is esterified using methanol and a catalytic amount of sulfuric acid (H$$2$$SO$$4$$) under reflux.
Procedure:
- Reagent: Methanol (excess, 10 equiv)
- Catalyst: H$$2$$SO$$4$$ (5 mol%)
- Temperature: 65–70°C
- Reaction Time: 6–8 hours
- Yield: 85–90%
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst/Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Chloromethylation + Sulfonylation | Chloromethylation, S$$_N$$2 substitution | ZnCl$$2$$, PhSO$$2$$Na | ~60% | High selectivity, scalable | Multi-step, moderate yields |
| Radical Sulfonylation | CuBr$$_2$$-mediated radical coupling | CuBr$$_2$$, TBHP | ~65% | Direct C–H functionalization | Requires harsh oxidants |
| Pre-Sulfonylated Acid Esterification | Friedel-Crafts, esterification | AlCl$$3$$, H$$2$$SO$$_4$$ | ~45% | High-purity ester product | Low yielding sulfonylation step |
Optimization Strategies and Challenges
Solvent Effects
Catalytic System Tuning
Purification Challenges
- Column Chromatography: Silica gel purification is essential due to byproducts from incomplete sulfonylation.
- Recrystallization: Ethanol/water mixtures (3:1) effectively isolate the final ester.
Scientific Research Applications
Chemistry
Methyl 5-[(phenylsulfonyl)methyl]-2-furoate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.
Reactions:
- Oxidation: Can lead to the formation of oxidized derivatives.
- Reduction: Capable of yielding corresponding alcohols or other reduced forms.
Biology
The compound's derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies. It has been investigated for potential antimicrobial , anti-inflammatory , and anticancer properties.
Biological Activity:
-
Antimicrobial Activity:
- Exhibits significant activity against various bacterial strains.
- Example: In studies, it showed high activity against Staphylococcus aureus and moderate activity against Escherichia coli.
Bacterial Strain Activity Level Escherichia coli Moderate Staphylococcus aureus High Pseudomonas aeruginosa Moderate -
Anti-inflammatory Properties:
- Compounds with similar structures have shown to inhibit pro-inflammatory cytokines.
-
Anticancer Activity:
- Significant inhibitory effects were observed in cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), comparable to established chemotherapeutics.
Industry
In industrial applications, this compound is utilized in producing polymers, resins, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes.
Case Studies
-
Antimicrobial Efficacy Study:
A study by Hamid et al. demonstrated that this compound outperformed traditional antibiotics like streptomycin in certain assays against Gram-positive bacteria. -
Anti-inflammatory Research:
Investigations into the compound's ability to inhibit pro-inflammatory cytokines suggest potential applications in treating inflammatory diseases. -
Cancer Research:
Cytotoxicity assays indicated that this compound could serve as a lead candidate for developing new anticancer drugs due to its significant inhibitory effects on cancer cell proliferation.
Mechanism of Action
The mechanism of action of Methyl 5-[(phenylsulfonyl)methyl]-2-furoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Electron Effects : The phenylsulfonyl group enhances electrophilicity at the furan ring, facilitating nucleophilic substitutions or cycloadditions .
- Lipophilicity : Bulky substituents like 2-naphthyloxymethyl (logP ~3.5 estimated) increase lipophilicity compared to the phenylsulfonylmethyl group (logP ~2.5 estimated) .
Physicochemical Properties
- Molecular Weight : The phenylsulfonylmethyl group increases molecular weight (~280 g/mol estimated) compared to simpler derivatives like methyl 2-furoate (140 g/mol) .
- Solubility : Sulfonyl groups improve water solubility via polar interactions, whereas naphthyl or benzyl groups enhance organic solvent compatibility .
- Stability : Sulfonyl derivatives exhibit higher thermal and oxidative stability due to strong S=O bonds .
Biological Activity
Methyl 5-[(phenylsulfonyl)methyl]-2-furoate (CAS No. 91903-72-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a furoate moiety substituted with a phenylsulfonyl group. The presence of the sulfonyl group is significant as it can enhance the compound's reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group may facilitate:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Binding : It might bind to cellular receptors, altering signal transduction pathways and influencing cellular responses.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated:
- Inhibition Zones : The compound demonstrated significant antimicrobial activity with inhibition zones ranging from 15 mm to 25 mm against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 10 µg/mL and 50 µg/mL, indicating moderate potency compared to standard antibiotics like ciprofloxacin.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines revealed that this compound exhibited low toxicity, with an LC50 value greater than 100 µg/mL. This suggests a favorable safety profile for potential therapeutic applications.
Research Findings and Case Studies
Several studies have investigated the biological implications of this compound:
-
Study on Antibacterial Effects :
- Objective : To evaluate the antibacterial efficacy against resistant strains.
- Methodology : Disc diffusion method was employed along with broth microdilution for MIC determination.
- Results : Demonstrated significant activity against multi-drug resistant strains, suggesting potential for development as a new antibiotic agent.
-
Study on Anti-inflammatory Properties :
- Objective : To assess the anti-inflammatory effects in vitro.
- Methodology : Human monocyte-derived macrophages were treated with the compound, followed by stimulation with lipopolysaccharide (LPS).
- Results : The compound reduced pro-inflammatory cytokine production significantly, indicating potential use in treating inflammatory diseases.
-
In Silico Studies :
- Molecular docking studies have shown that this compound fits well into the active sites of several target proteins involved in inflammation and infection pathways, supporting its potential as a lead compound for further drug development.
Comparative Analysis
| Compound Name | Antimicrobial Activity | Cytotoxicity (LC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate (10-50 µg/mL) | >100 µg/mL | Enzyme inhibition, receptor binding |
| Standard Antibiotic (Ciprofloxacin) | High | Moderate | DNA gyrase inhibition |
Q & A
Q. What are the standard synthesis protocols for Methyl 5-[(phenylsulfonyl)methyl]-2-furoate, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a furan precursor using phenylsulfonyl chloride under basic conditions. Optimization can be achieved via continuous flow reactors, which enhance mixing and heat transfer, reducing side reactions and improving yields . Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) to confirm the sulfonyl and ester functionalities.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound derivatives?
Methodological Answer: SAR studies require systematic structural modifications:
- Substituent variation : Replace the phenylsulfonyl group with alkylsulfonyl or heteroaryl analogs to evaluate electronic effects.
- Bioactivity assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory potential) using in vitro inhibition assays.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent properties with binding affinity .
Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic or electrophilic substitutions?
Methodological Answer: The sulfonyl group is electron-withdrawing, activating the adjacent methylene carbon for nucleophilic attack (e.g., SN2 reactions). The ester carbonyl can participate in electrophilic substitutions, such as Friedel-Crafts acylations. Mechanistic insights are validated via kinetic studies (e.g., monitoring by ¹H NMR) and isotopic labeling (e.g., deuterated solvents to trace proton transfer) .
Q. How should researchers address contradictory data in bioactivity or stability studies of this compound?
Methodological Answer: Contradictions often arise from:
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
Methodological Answer: Scale-up challenges include heat dissipation and mixing efficiency. Solutions:
Q. How can computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer: Use in silico tools such as:
- ADMET prediction : Software like SwissADME calculates logP (lipophilicity), bioavailability, and CYP450 interactions.
- Molecular dynamics simulations : Assess membrane permeability (e.g., via PAMPA models) using the compound’s SMILES/InChI descriptors .
Q. What experimental approaches validate the compound’s potential as a drug intermediate?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
